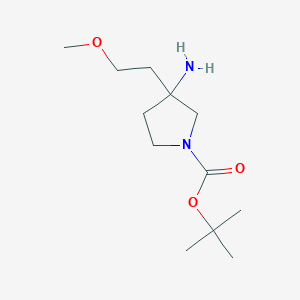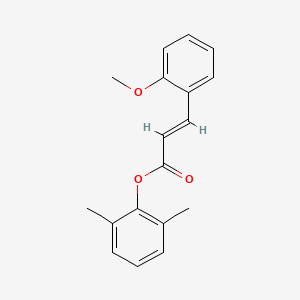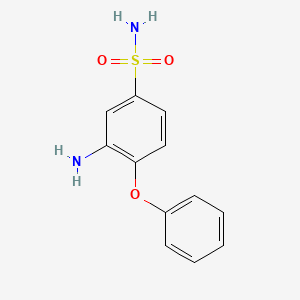![molecular formula C20H16FN3OS B2356374 2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine CAS No. 688354-97-4](/img/structure/B2356374.png)
2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine is a quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit certain protein kinases, making it a promising candidate for the development of targeted therapies for various diseases.
Scientific Research Applications
Tuberculosis Drug Discovery
The 2,4-diaminoquinazoline class, closely related to 2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research in this area focused on the synthesis and evaluation of this class for its potential as a lead candidate in tuberculosis drug discovery. Key structural elements influencing the compound's potency were identified, leading to the development of compounds demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Anti-Inflammatory Activity
Research has been conducted on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, which are structurally similar to 2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine. These derivatives have shown potential in inhibitory effects on LPS-induced NO secretion, suggesting anti-inflammatory properties (Sun et al., 2019).
Vascular Endothelial Growth Factor Signaling Inhibition
Compounds like ZD6474, a close analogue, have shown potency in inhibiting vascular endothelial growth factor signaling, angiogenesis, and tumor growth. This suggests the potential application of similar quinazoline derivatives in cancer treatment, especially in targeting angiogenesis and tumor growth (Wedge et al., 2002).
Amine Vapor Detection
A fluorescent sensor based on a quinazoline derivative demonstrated the ability to detect amine vapors, highlighting an application in environmental and health monitoring. This sensor showed high sensitivity specifically for amine vapors among various volatile organic compounds, underscoring its utility in detecting harmful substances in the atmosphere (Gao et al., 2016).
Antifolate Thymidylate Synthase Inhibition
Research into quinazoline antifolate inhibitors, closely related to the compound , has explored their role as inhibitors of thymidylate synthase. These compounds have shown potential in inhibiting cell growth, particularly in cancer cells, indicating their applicability in cancer therapy (Marsham et al., 1991).
pH Responsive Anticancer Micro-Medicine
A quinoline-structured anticancer prodrug, demonstrating pH-sensitive drug release, was synthesized. This research implies that similar quinazoline derivatives could be effective in chemotherapy, especially for targeting specific cancer cells in varying pH environments (Tian et al., 2018).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-11H,12-13H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJSEPFISSTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)F)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

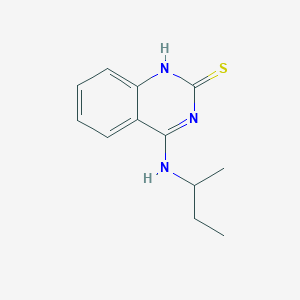
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)

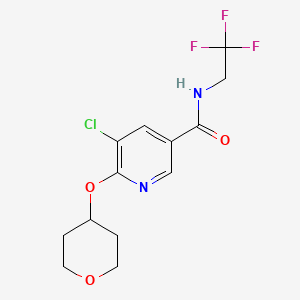

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)
